molecular formula C23H21ClN2O5 B2587573 methyl 3-({(2Z)-6-chloro-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327179-62-3

methyl 3-({(2Z)-6-chloro-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2587573
CAS No.: 1327179-62-3
M. Wt: 440.88
InChI Key: JZMUOUISWGBZKL-ROMGYVFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({(2Z)-6-chloro-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex heterocyclic compound featuring a chromene core fused with a benzoate ester. Key structural elements include:

  • Chromene backbone: A 2H-chromen-2-ylidene system with a Z-configuration double bond.
  • A tetrahydrofuran-2-ylmethyl carbamoyl group at position 3, contributing to hydrogen-bonding capabilities and conformational flexibility . A methyl benzoate ester at position 3 of the aromatic ring, influencing solubility and metabolic stability.

Properties

IUPAC Name

methyl 3-[[6-chloro-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5/c1-29-23(28)14-4-2-5-17(11-14)26-22-19(21(27)25-13-18-6-3-9-30-18)12-15-10-16(24)7-8-20(15)31-22/h2,4-5,7-8,10-12,18H,3,6,9,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMUOUISWGBZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Chemistry

Compound 3 (from ):

  • Structure: N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide.
  • Key Differences :
    • Lacks the tetrahydrofuran carbamoyl group but includes a benzamide moiety.
    • Contains dual 2-chlorophenyl groups, increasing steric bulk compared to the single chloro substituent in the target compound.

Compound 4 (from ):

  • Structure: 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one.
  • Key Differences: Incorporates a pyrimidinone ring, enabling π-π stacking interactions. Replaces the benzoate ester with a phenyl group, altering metabolic pathways.

Agrochemical Analogues ()

Sulfonylurea herbicides (e.g., metsulfuron-methyl) share a methyl benzoate ester but differ significantly in core structure:

Feature Target Compound Metsulfuron-Methyl
Core Structure Chromene 1,3,5-Triazine
Functional Groups Carbamoyl, Chloro Sulfonylurea, Methoxy
Bioactivity Hypothetical: Enzyme inhibition Acetolactate synthase inhibition
Solubility Moderate (ester group) High (polar sulfonylurea group)

The triazine-based herbicides exhibit higher water solubility due to polar sulfonylurea groups, whereas the target compound’s chloro and carbamoyl groups may favor membrane permeability .

Hydrogen-Bonding and Crystallinity

The tetrahydrofuran carbamoyl group in the target compound can participate in hydrogen bonding, similar to patterns observed in chromene derivatives .

Research Findings and Hypothetical Data

Table 1: Structural and Functional Comparison

Property Target Compound Compound 3 () Metsulfuron-Methyl ()
Core Heterocycle Chromene Chromene Triazine
Key Substituents Cl, THF-carbamoyl, benzoate Cl, benzamide Methoxy, sulfonylurea
LogP (Predicted) ~3.5 ~4.2 ~1.8
Bioactivity Target Hypothetical: Kinase inhibition Unknown Herbicidal (ALS inhibition)

Table 2: Hydrogen-Bonding Capabilities

Compound Donor Groups Acceptor Groups Potential Networks
Target Compound NH (carbamoyl) O (ester, THF) Moderate 2D networks
Compound 4 () NH (pyrimidinone) O (ketone) Extensive 3D frameworks

Q & A

Q. What comparative approaches validate ecological risk models against structural analogs?

  • Methodological Answer : Apply read-across methodologies (OECD QSAR Toolbox) using log KowK_{\text{ow}} and EC50_{50} data from analogs (e.g., chlorinated chromen derivatives). Discrepancies are resolved via species sensitivity distributions (SSD) and probabilistic risk modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.